molecular formula C20H19ClN2O2S B301090 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301090
M. Wt: 386.9 g/mol
InChI Key: HGAXWNXBKWZTNH-FNUYTPMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as CBET, is a thiazolidinone derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been investigated in various studies. It has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that are involved in inflammation and pain. 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of COX-2. 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various bacterial strains. In addition, 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, one limitation of 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one that can improve the yield and purity of the compound. Another area of research is the investigation of 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one and its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Synthesis Methods

The synthesis of 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been reported using various methods, including the reaction of 4-chlorobenzaldehyde with 4-ethoxyaniline and 2-amino-3-ethyl-1,3-thiazolidin-4-one in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 4-chlorobenzaldehyde with 4-ethoxyaniline and 2-amino-3-ethyl-1,3-thiazolidin-4-one using ethanol as a solvent. The yield of 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one obtained using these methods ranges from 60-80%.

Scientific Research Applications

5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to possess antitumor, anti-inflammatory, and antimicrobial activities. 5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19ClN2O2S/c1-3-23-19(24)18(13-14-5-7-15(21)8-6-14)26-20(23)22-16-9-11-17(12-10-16)25-4-2/h5-13H,3-4H2,1-2H3/b18-13-,22-20?

InChI Key

HGAXWNXBKWZTNH-FNUYTPMSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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